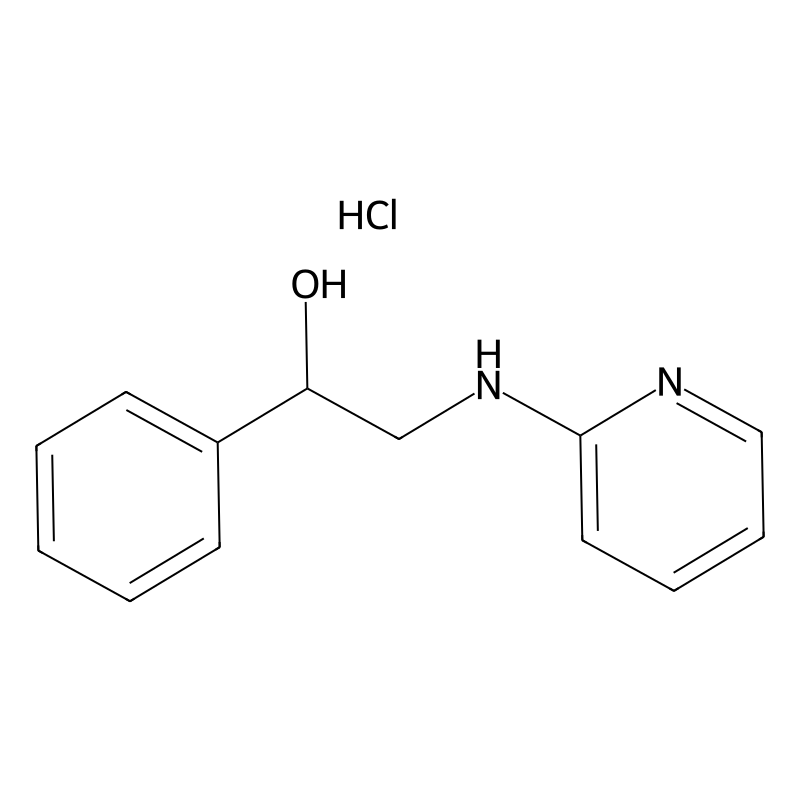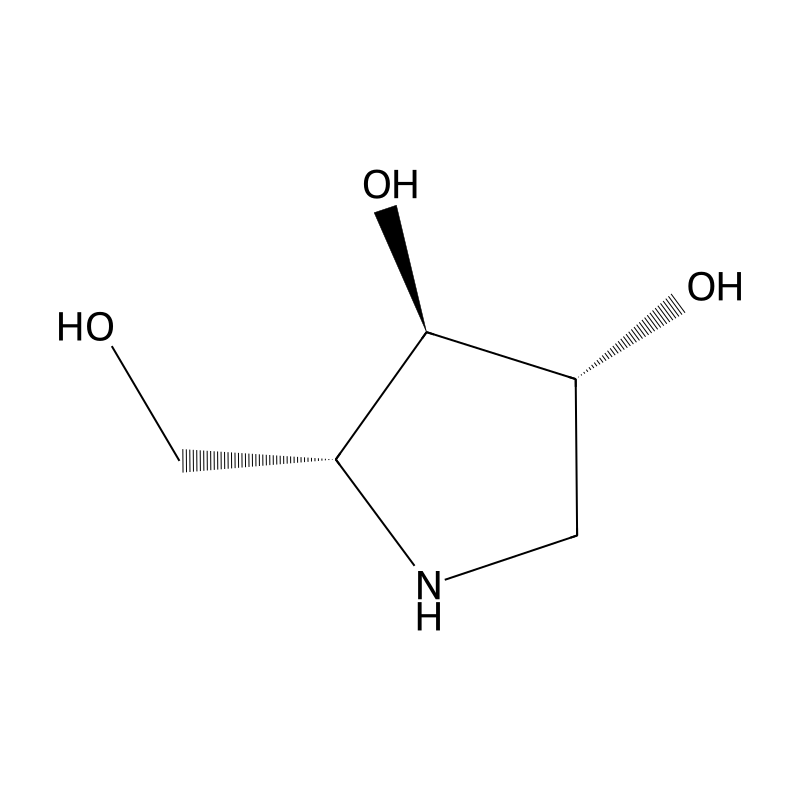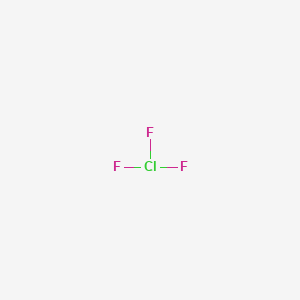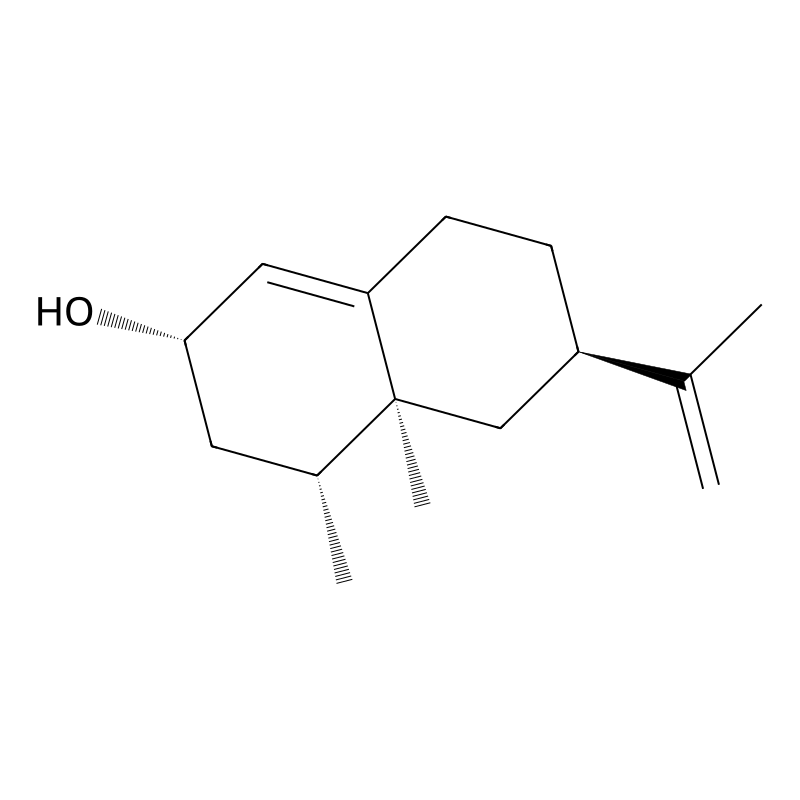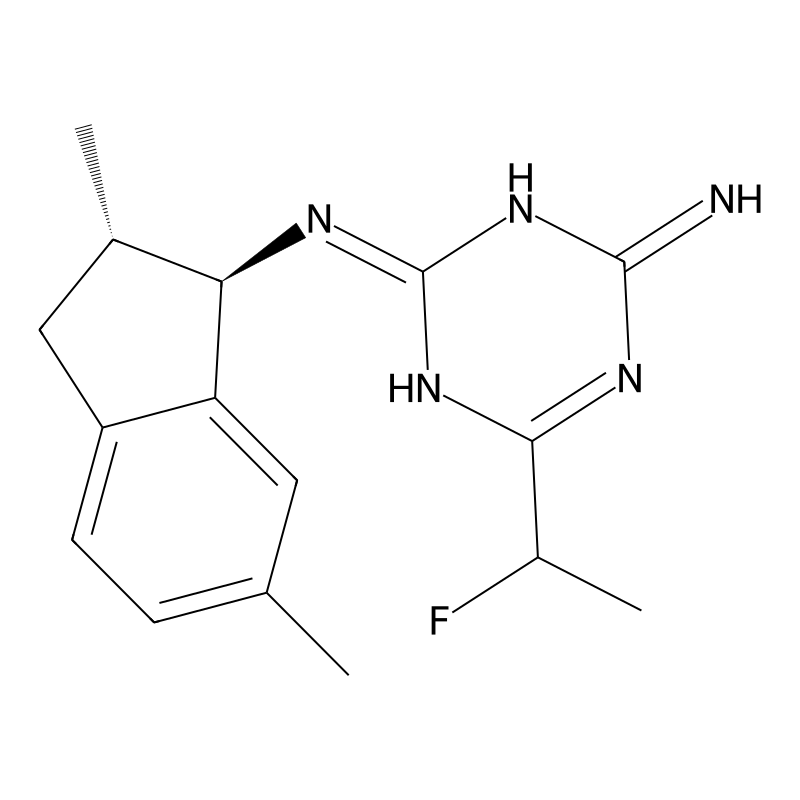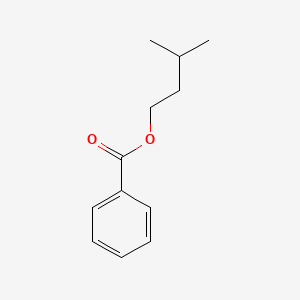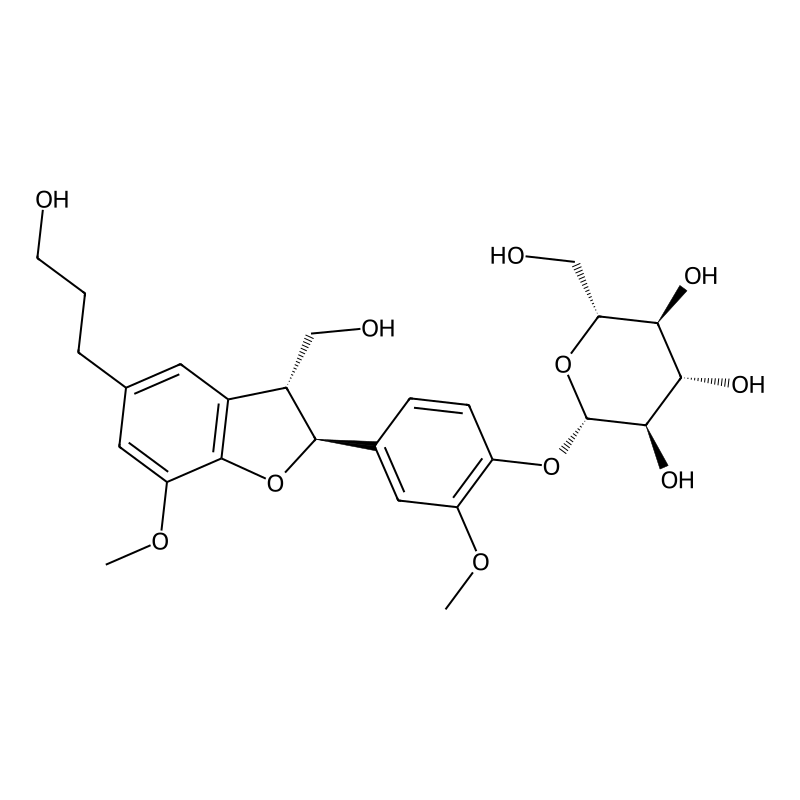Cyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C.
150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C
SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER
SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS
25 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 8.7
water; ether; chloroform; organic solvents
Miscible at room temperature (in ethanol)
15%
Synonyms
Canonical SMILES
Organic Synthesis: A Versatile Building Block
Cyclohexanone serves as a crucial starting material for the synthesis of numerous organic compounds. Its reactive carbonyl group (C=O) allows for diverse transformations, including:
- Adipic acid production: This diacid, a key precursor to nylon 6,6, is primarily obtained through cyclohexanone oxidation [].
- Caprolactam synthesis: Caprolactam, another nylon 6 precursor, is synthesized through the Beckmann rearrangement of cyclohexanone oxime [].
- Preparation of pharmaceuticals and their intermediates: Cyclohexanone derivatives find application in the synthesis of various drugs, including antihistamines and certain antibiotics [, ].
These examples highlight the versatility of cyclohexanone as a platform molecule for constructing complex organic molecules with diverse functionalities.
Solvent and Reaction Medium
Cyclohexanone's unique properties make it a valuable solvent in various scientific research applications:
- Moderate polarity: Its polarity lies between polar and nonpolar solvents, allowing it to dissolve a wide range of organic compounds with varying polarities [].
- High boiling point: Its relatively high boiling point (156°C) makes it suitable for reactions requiring elevated temperatures [].
- Miscibility with water: Its limited miscibility with water allows for easy separation of organic and aqueous layers during extraction processes [].
These properties make cyclohexanone a valuable tool in various research settings, including:
- Polymer chemistry: It is often used in the synthesis and characterization of polymers [].
- Organic reaction studies: It serves as a reaction medium for various organic transformations due to its inertness towards many reagents.
- Natural product isolation: It plays a role in the isolation and purification of natural products from complex biological samples.
Cyclohexanone is an organic compound with the chemical formula , characterized as a cyclic ketone. It consists of a six-carbon ring with a carbonyl group (C=O) attached to one of the carbon atoms, making it a key intermediate in various chemical processes. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde and is slightly soluble in water while being miscible with common organic solvents. Over time, cyclohexanone can develop a pale yellow color due to oxidation processes .
- Oxidation: Cyclohexanone can be oxidized to form cyclohexanol or further oxidized to adipic acid, which is crucial for nylon production. The oxidation typically involves cobalt catalysts and molecular oxygen .
- Enamine Formation: It reacts with amines to form enamines, which are useful in organic synthesis .
- Alpha-Chlorination: Under light exposure, cyclohexanone undergoes alpha-chlorination to yield 2-chlorocyclohexanone .
- Formation of Cyclohexanone Oxime: Cyclohexanone can react with hydroxylamine to produce cyclohexanone oxime, which can then rearrange to caprolactam in the presence of sulfuric acid .
- Photo
Cyclohexanone exhibits moderate toxicity and is classified as an irritant. Although it is not considered carcinogenic, it poses risks through inhalation or skin contact, necessitating careful handling in industrial and laboratory settings . Additionally, cyclohexanone serves as a human xenobiotic metabolite, indicating its involvement in biological processes upon exposure .
Several methods exist for synthesizing cyclohexanone:
- Oxidation of Cyclohexane: The most common industrial method involves the selective oxidation of cyclohexane using cobalt catalysts and air, producing a mixture of cyclohexanol and cyclohexanone known as "KA Oil" .
- Partial Hydrogenation of Phenol: Cyclohexanone can also be synthesized by partially hydrogenating phenol .
- Laboratory Methods: In laboratory settings, cyclohexanone can be prepared by oxidizing cyclohexanol using chromium trioxide (Jones oxidation) or sodium hypochlorite for safer handling .
Cyclohexanone plays a vital role in various industrial applications:
- Nylon Production: Approximately half of the global supply is converted into adipic acid for nylon 6,6 production. The other half is transformed into cyclohexanone oxime, which is a precursor for caprolactam used in nylon 6 production .
- Solvent Use: It is utilized as a solvent in paint removers, metal degreasing formulations, and printing inks due to its effective solvent properties .
- Chemical Intermediate: Cyclohexanone serves as an intermediate in synthesizing other chemicals and polymers derived from aromatic hydrocarbons .
Research has explored various interactions involving cyclohexanone:
- Reactions with Peroxides: Cyclohexanone reacts with hydrogen peroxide and ammonia to yield peroxy-amines, which can undergo further transformations into valuable compounds like caprolactam .
- Ionization Studies: Studies have focused on the ionization behavior of cyclohexanone under different conditions, providing insights into its reactivity and stability .
Cyclohexanone shares structural similarities with several other compounds. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclopentanone | Cyclic Ketone | Smaller ring size; different physical properties |
| Acetophenone | Aromatic Ketone | Contains an aromatic ring; used in fragrances |
| 2-Heptanone | Aliphatic Ketone | Linear structure; different applications |
| Methylcyclopentanone | Cyclic Ketone | Methyl substitution affects reactivity |
Cyclohexanone's unique six-membered ring structure and its specific reactivity patterns distinguish it from these similar compounds. Its primary applications in nylon production further emphasize its industrial significance compared to others listed above.
Physical Description
NKRA; Liquid
Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH]
Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
Oily liquid; odour reminiscent of peppermint and acetone
Water-white to pale-yellow liquid with a peppermint- or acetone-like odor.
Color/Form
WATER-WHITE TO PALE YELLOW LIQUID
Water-white to pale-yellow liquid ...
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG
154.00 to 156.00 °C. @ 760.00 mm Hg
156 °C
312 °F
Flash Point
44 °C
111 °F (44 °C) (closed cup)
44 °C c.c.
146 °F
111 °F
Heavy Atom Count
Vapor Density
3.4 (air= 1)
Relative vapor density (air = 1): 3.4
3.4
Density
0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C
Relative density (water = 1): 0.95
0.947-0.950
0.95
LogP
0.81 (LogP)
0.81
Log Kow= 0.81
Odor
... Peppermint- or acetone-like odor.
Odor Threshold
Odor Threshold High: 100.0 [mmHg]
Detection odor threshold from AIHA (mean = 3.5 ppm)
0.88 ppm; v/v
Odor low mg/cu m= 0.4800; Odor high 400 mg/cu m; Irritating Concn= 100 mg/cu m
Melting Point
-31 °C
-32.1 °C
-49 °F
UNII
Related CAS
GHS Hazard Statements
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]
Vapor Pressure
5.0 [mmHg]
5 mm Hg at 26.4 °C
Vapor pressure, Pa at 20 °C: 500
5 mmHg
Pictograms


Flammable;Irritant
Other CAS
9003-41-2
51209-49-5
Absorption Distribution and Excretion
Metabolism Metabolites
IT IS METABOLIZED BY REDUCTION INTO CYCLOHEXANOL & IS EXCRETED AS CYCLOHEXYLGLUCURONIDE.
... MINOR (1-2%) METABOLITES OF ... CYCLOHEXANONE & CYCLOHEPTANONE HAVE BEEN DETECTED IN RAT & RABBIT URINE. 2-HYDROXYCYCLOALKYLMERCAPTURIC ACIDS WHICH WERE PRESENT AS ... SULFATES ("DOUBLE CONJUGATES") ARE PRESUMABLY FORMED FROM DEHYDRATION OF CYCLOALKANOLS (MAJOR METABOLITES) TO CYCLOALKENES WITH SUBSEQUENT EPOXIDATION & MERCAPTURATION.
HEPATIC NICOTINAMIDE ADENINE DINUCLEOTIDE-DEPENDENT ALCOHOL DEHYDROGENASE ... HAS BEEN SHOWN TO BE RESPONSIBLE FOR METABOLISM OF ... CYCLOHEXANOL TO CORRESPONDING ... KETONE. SAME ENZYME IS CAPABLE OF CATALYZING REVERSE REACTION IN WHICH ... CYCLOHEXANONE ... /IS/ REDUCED TO ALCOHOL. EQUILIBRIUM OF SYSTEM FAVORS ... REVERSE REACTION & ... REDUCED NICOTINAMIDE ADENINE DINUCLEOTIDE PHOSPHATE ... /MAY/ FUNCTION AS COENZYME.
For more Metabolism/Metabolites (Complete) data for CYCLOHEXANONE (6 total), please visit the HSDB record page.
Wikipedia
Biological Half Life
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree
Methods of Manufacturing
OBTAINED FROM CYCLOHEXANOL BY CATALYTIC DEHYDROGENATION OR BY OXIDN (WHICH YIELDS CYCLOHEXANONE & ADIPIC ACID) ... BRITISH PATENT 310,055 (SCHERING-KAHLBAUM 1928); US PATENTS 2,223,493-4 (DU PONT 1940); 2,285,914 (DU PONT 1942).
CATALYTIC HYDROGENTION OF PHENOL OR BY THE CATALYTIC AIR-OXIDATION OF CYCLOHEXANE; MAY BE PREPARED BY EITHER THE CATAYLTIC DEHYDROGENATION OR OXIDATIVE DEHYDROGENATION OF CYCHEXANOL. THE PROCESS IS CARRIED OUT IN EITHER A LIQUID PHASE CATALYZED BY PALLADIUM OR CARBON, OR IN THE VAPOR PHASE CATALYZED BY PALLADIUM OR ALUMINA.
General Manufacturing Information
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Utilities
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Construction
Cyclohexanone: ACTIVE
Cyclohexanone, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
IN LACQUER INDUST AS SLOWLY EVAPORATING IMPROVER, ALSO FOR LACQUERS & INSULATORS FOR HEAT & ELECTRICITY & FOR AUTOMOBILE LACQUERS. IN TEXTILE & PLASTIC INDUST, AS SPOTTING AGENT & RE-LUSTERING AGENT FOR CELLULOSE ACETATE SILK & IN SPRAY PAINTING OF FABRIC & PLASTIC TEXTILES. USED IN THE LEATHER INDUSTRY; AS A METAL DEGREASER; IN PAINT REMOVERS & IN PRINTING INKS.
DISTILLATION OF PIMELIC ACID SALTS WILL ALSO YIELD CYCLOHEXANONE.
Analytic Laboratory Methods
CYCLOHEXANONE WAS ABSORBED FROM AIR IN DISTILLED WATER & CONDENSED WITH FURFURAL IN ALKALINE MEDIUM, PRODUCT WAS ACIDIFIED WITH SULFURIC ACID & ANALYZED COLORIMETRICALLY AT 550 NM.
Matrix: air. Procedure: adsorption on charcoal, desorption with carbon disulfide, GC. Range: 98-392 mg/cu m. Sensitivity: 0.062.
ASTM Method No. D3686. Standard Practice for Sampling Atmospheres to Collect Organic Compound Vapors (Activated Charcoal Tube Adsorption Method). Toxic gas vapor detector tube (TGVTUB) detection limit not stated.
For more Analytic Laboratory Methods (Complete) data for CYCLOHEXANONE (7 total), please visit the HSDB record page.
Storage Conditions
Dates
Development of pH/Glutathione-Responsive Theranostic Agents Activated by Glutathione S-Transferase π for Human Colon Cancer
Ji Liu, Xin Liu, Jianqiang Qian, Chi Meng, Peng Zhu, Jiaying Hang, Yaling Wang, Biao Xiong, Xiaodong Qiu, Weizhong Zhu, Yumin Yang, Yanan Zhang, Yong LingPMID: 32787089 DOI: 10.1021/acs.jmedchem.0c00354
Abstract
Two novel theranostic agentsand
have been designed and synthesized by covalently linking a β-carboline derivative, with antitumor activities and pH-responsive fluorescence, with a 2-exomethylenecyclohexanone moiety, which can be activated by the tumor-targeting glutathione (GSH)/glutathione S-transferase π (GSTπ). These agents showed pH- and GSH-dual-responsive fluorescence in tumor cells but not in normal cells. Importantly,
selectively illuminated tumor tissue for up to 7 h and generated precise visualization of orthotopic colonic tumors through the blood circulation system in intraoperative mice. Furthermore,
exhibited potent and selective antiproliferative activities and colonic tumor inhibition in mice. Finally,
induced great cancer cell apoptosis and autophagy by regulating the expression of apoptotic and autophagic proteins. Therefore, this pH/GSH-dual-responsive fluorescent probe with cancer-targeting therapeutic activity provides a novel tool for precise diagnosis and tumor treatment, therefore broadening the impact of multifunctional agents as theranostic precision medicines.
Enantioselective Total Synthesis of (+)-Alstilobanine C, (+)-Undulifoline, and (-)-Alpneumine H
Guang Li, Nicolas Gaeng, Cyril Piemontesi, Qian Wang, Jieping ZhuPMID: 33755301 DOI: 10.1002/anie.202103580
Abstract
We report herein the enantioselective total synthesis of three monoterpene indole alkaloids, namely, (+)-alstilobanine C, (+)-undulifoline, and (-)-alpneumine H. The key features of our synthesis include: a) introduction of chirality via enantioselective deprotonation of a prochiral 4-substituted cyclohexanone; b) use of methoxymethyl (MOM) ether as both a hydroxyl protective group and a latent oxonium species for the formation of bridged oxepane and c) domino double reductive cyclization to build both the indole and the piperidine ring at the end of the synthesis. The synthesis confirmed the absolute configuration of these natural products assigned based on the biogenetic hypothesis.RIFM fragrance ingredient safety assessment, cyclohexanone diethyl ketal, CAS Registry Number 1670-47-9
A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y TokuraPMID: 33460697 DOI: 10.1016/j.fct.2021.111990
Abstract
Bioinspired Hydrophobic Cellulose Nanocrystal Composite Films as Organic-Solvent-Responsive Structural-Color Rewritable Papers
Chengyuan Sun, Dandan Zhu, Haiyan Jia, Chongchong Yang, Zhen Zheng, Xinling WangPMID: 32419444 DOI: 10.1021/acsami.0c04785
Abstract
Lots of beetles, moths, and birds in the natural world present stunning unique structural colors as well as excellent hydrophobic performances. Herein, a novel bioinspired variable structural-color film with organic-solvent responsiveness and surface hydrophobicity was fabricated. Cellulose nanocrystals (CNCs) provided structural color with left-handed helicity. PEG-PPG-PEG triblock copolymers (PPPTCs) were blended with CNCs, giving rise to the organic-solvent-responsive structural color and wider red-shift window of the reflectance peak. The color of the film could be regulated repeatedly under the stimulus of cyclohexanone with an obvious red shift up to 107 nm, corresponding to a macroscopic color change from blue to yellow. Low-surface-energy compound hexadecyltrimethoxysilane (HDTMS) was covalently grafted on the surface in a one-step method to introduce hydrophobicity, successfully preventing the effect of water on the ordered nanostructure. Based on the bionics principle, the as-prepared CNC/PPPTC nanocomposite films with variable structural colors and hydrophobicity are beneficial to their prospective applications in display screens, rewritable hydrophobic structural-color-changing paper, biomimetic sensors, and so forth.A photochemical dehydrogenative strategy for aniline synthesis
Shashikant U Dighe, Fabio Juliá, Alberto Luridiana, James J Douglas, Daniele LeonoriPMID: 32760044 DOI: 10.1038/s41586-020-2539-7
Abstract
Chemical reactions that reliably join two molecular fragments together (cross-couplings) are essential to the discovery and manufacture of pharmaceuticals and agrochemicals. The introduction of amines onto functionalized aromatics at specific and pre-determined positions (ortho versus meta versus para) is currently achievable only in transition-metal-catalysed processes and requires halogen- or boron-containing substrates
. The introduction of these groups around the aromatic unit is dictated by the intrinsic reactivity profile of the method (electrophilic halogenation or C-H borylation) so selective targeting of all positions is often not possible. Here we report a non-canonical cross-coupling approach for the construction of anilines, exploiting saturated cyclohexanones as aryl electrophile surrogates. Condensation between amines and carbonyls, a process that frequently occurs in nature and is often used by (bio-)organic chemists
, enables a predetermined and site-selective carbon-nitrogen (C-N) bond formation, while a photoredox- and cobalt-based catalytic system progressively desaturates the cyclohexene ring en route to the aniline. Given that functionalized cyclohexanones are readily accessible with complete regiocontrol using the well established carbonyl reactivity, this approach bypasses some of the frequent selectivity issues of aromatic chemistry. We demonstrate the utility of this C-N coupling protocol by preparing commercial medicines and by the late-stage amination-aromatization of natural products, steroids and terpene feedstocks.
A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity
Kyong-Oh Shin, Maftuna Shamshiddinova, Jung-No Lee, Kwang-Sik Lee, Yong-Moon LeePMID: 33535437 DOI: 10.3390/ijms22031438
Abstract
Sphingosine-1-phosphate (S1P) is a unique lipid ligand binding to S1P receptors to transduce various cell survival or proliferation signals via small G proteins. S1P lyase (S1PL) is the specific enzyme that degrades S1P to phosphoethanolamine and (2E)-hexadecenal and therefore regulates S1P levels. S1PL also degrades dihydrosphingosine-1-phosphate (Sa1P), with a higher affinity to produce hexadecanal. Here, we developed a newly designed assay using a C17-Sa1P substrate that degrades into pentadecanal and phosphoethanolamine. For higher sensitivity in pentadecanal analysis, we developed a quantitative protocol as well as a 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD) derivatization method. The derivatization conditions were optimized for the reaction time, temperature, and concentrations of the 5,5-dimethyl CHD reagent, acetic acid, and ammonium acetate. The S1PL reaction in the cell lysate after spiking 20 µM of C17-Sa1P for 20 min was linear to the total protein concentrations of 50 µg. The S1PL levels (4 pmol/mg/min) were readily detected in this HPLC with fluorescence detection (λex = 366 nm, λem = 455 nm). The S1PL-catalyzed reaction was linear over 30 min and yielded a Kvalue of 2.68 μM for C17-Sa1P. This new method was validated to measure the S1PL activity of mouse embryonal carcinoma cell lines of the standard cell (F9-0), S1PL knockdown cells (F9-2), and S1PL-overexpressed cells (F9-4). Furthermore, we treated F9-4 cells with different S1PL inhibitors such as FTY720, 4-deoxypyridoxine (DOP), and the deletion of pyridoxal-5-phosphate (P5P), an essential cofactor for S1PL activity, and observed a significant decrease in pentadecanal relative to the untreated cells. In conclusion, we developed a highly sensitive S1PL assay using a C17-Sa1P substrate for pentadecanal quantification for application in the characterization of S1PL activity in vitro.
Probing the physio-chemical appraisal of green synthesized PbO nanoparticles in PbO-PVC nanocomposite polymer membranes
Abdul Hamid, Muhammad Khan, Asif Hayat, Junaid Raza, Amir Zada, Azeem Ullah, Fazal Raziq, Tiehu Li, Fakhar HussainPMID: 32276226 DOI: 10.1016/j.saa.2020.118303
Abstract
Different plants can be used to prepare nanoparticles. This is termed as green technology. It is one of the best ecofriendly and low-cost method for the preparation of nanoparticles which has no harmful effects. PbO nanoparticles were prepared by green method using leaf extract of Datura Sternum plants. The preparation of Lead oxide was confirmed by color change from colorless to yellowish brown. UV-Visible peak obtained at 250 nm and XRD study clarified the formation of PbO NPs. These PbO nanoparticles were then applied for the preparation of Nano Composite Polymer Membranes (nCPMs). PbO-PVC nCPMs were prepared based on polyvinyl chloride (PVC) polymer and PbO filler with the help of solution casting method, using cyclohexanone as a solvent. Different percentage (5-35%) of filler was used. The physiochemical parameters studied were viscosity, water uptake (WU), perpendicular swelling (DT) in deionized water, density, porosity (ε), morphology, ion adsorption capacity (IAC) and electrical conductivity (σ). The values of all these parameters except viscosity and conductivity were increased on increasing filler percentage. Viscosity of the nCPMs solution was decreased from 171 to 46.21. The conductivity of nCPMs was first increased upto 25% filler and then decreased. The deformation in PVC structure was increased on enhancing PbO amount. The values of Density, porosity, water uptake, DT and IAC were found in range 1.15-5.02, 0.50-0.87, 72.01-141.30, 0.012-0.11, and 3.13 × 10-8.60 × 10
respectively.
Polymorphism of asymmetric catalysts based on amphiphilic lipopeptides in solution
Juliane N B D Pelin, Charlotte J C Edwards-Gayle, Andrea M Aguilar, Amanpreet Kaur, Ian W Hamley, Wendel A AlvesPMID: 32368775 DOI: 10.1039/d0sm00245c
Abstract
The self-assembly of model [P]RWG lipopeptides (P: l-proline, R: l-arginine, W: l-tryptophan, G: l-glycine), containing one or two aliphatic octadecyl (C) chains in water and cyclohexanone/water solutions was examined. The self-assembly of mixtures of these RWG and PRWG lipopeptides was also investigated. These materials presented a similar critical aggregation concentration of ∼4.0 × 10
wt% and were characterized by unordered secondary structures with some β-sheet content. TEM and cryo-TEM revealed the presence of mainly nanotape structures with micelles observed for systems rich in PRWG(C
H
). Analysis of detailed SAXS form factor measurements revealed the presence of bilayers 3-4 nm thick while the PRWG(C
H
) micelles have a core radius of approximately 3 nm, and a shell thickness of 2 nm. For the cyclohexanone/water systems polymorphs containing cluster aggregates (with radius of 0.25 nm to 0.50 nm) and some elongated structures (with radius of 5.7 nm to 26.1 nm) were seen. Longer structures were formed with the increase of the proline-containing lipopeptide content. The catalytic activity of these peptides was assessed using a model nitro-aldol reaction. The concentration of water in the reaction system influenced the conversion, higher content promoted better efficiency for the water systems, but the opposite was observed for the cyclohexanone/water samples.
Chemoselectivity issues of the asymmetric interaction between cyclohexanone, β-nitrostyrene, and benzoic acid under 5-aryl prolinate's organocatalysis
Polina M Ivantcova, Konstantin V KudryavtsevPMID: 32168390 DOI: 10.1002/chir.23212
Abstract
4-l-menthyloxycarbonyl 5-aryl prolinates were studied as organocatalysts of a novel three-component reaction of cyclohexanone, benzoic acid, and β-nitrostyrene. The presence of ortho-halogen atom in 5-aryl fragment of the catalyst is favored for driving the formation of chiral 7a-hydroxyoctahydro-2H-indol-2-one scaffold. 5-(o-Chlorophenyl) prolinate selectively afforded 3-phenyl-7a-hydroxyoctahydro-2H-indol-2-one with ee 63%, whereas 5-phenyl prolinate led to conjugation of β-nitrostyrene to cyclohexanone (the Michael adduct). Plausible chlorine effect is accounted for the specific interaction of the 5-aryl prolinate enamine intermediate with β-nitrostyrene in the transition state.Association of Neurodevelopmental Outcomes With Environmental Exposure to Cyclohexanone During Neonatal Congenital Cardiac Operations: A Secondary Analysis of a Randomized Clinical Trial
Allen D Everett, Jessie P Buckley, Greg Ellis, Jun Yang, David Graham, Megan Griffiths, Melania Bembea, Eric M GrahamPMID: 32374395 DOI: 10.1001/jamanetworkopen.2020.4070
Abstract
Cyclohexanone is an industrial solvent used as a coupling agent in medical plastics. Perioperative exposure to cyclohexanone could play a role in lower scores on measures of neurodevelopmental outcomes after neonatal cardiac operations.To examine the presence and association of serum cyclohexanone level with neonatal cardiac operations and neurodevelopmental outcomes.
This ad hoc secondary analysis used data from the Corticosteroid Therapy in Neonates Undergoing Cardiopulmonary Bypass randomized clinical trial. The cohort included neonates younger than 31 days and with at least 37 weeks postgestational age at surgical treatment who were enrolled at a single center between June 1, 2012, and October 31, 2016, and who had completed a neurodevelopmental assessment at age 12 months. Data were analyzed from July 8 to August 20, 2019.
Serum cyclohexanone and its metabolites were measured preoperatively (prior to skin incision), postoperatively (immediately after the surgical procedure was completed), and 12 hours postoperatively. Cyclohexanone and the molar sum of its metabolites were examined at each point and as a geometric mean of all 3 points.
Neurodevelopment was assessed at age 12 months with the Bayley Scales of Infant and Toddler Development III, assessing cognitive, language, and motor function composite scores standardized to a population mean (SD) of 100 (15). Linear regression models were used to determine covariate-adjusted differences in 12-month cognitive, language, and motor composite scores per interquartile range increase in cyclohexanone level or summed metabolite molar concentrations.
Among 85 included neonates, mean (SD) age at surgical treatment was 9.7 (5.3) days, 49 (58%) were boys, and 54 (64%) underwent corrective repair. Mean (SD) Bayley Scales of Infant and Toddler Development III composite scores were 108.2 (12.2) for cognitive function, 104.7 (11.0) for language function, and 94.7 (15.7) for motor function. Median (interquartile range) cyclohexanone levels increased approximately 3-fold from immediately prior to surgical treatment to immediately after surgical treatment (572 [389-974] vs 1744 [1469-2291] μg/L; P = .001). In adjusted analyses, higher geometric mean cyclohexanone levels were associated with significantly lower composite scores for cognitive (-4.23; 95% CI, -7.39 to -1.06; P = .01) and language (-3.65; 95% CI, -6.41 to -0.88; P = .01) function. The difference in composite scores for motor function among infants with higher geometric mean cyclohexanone levels was not statistically significant(-3.93, 95% CI: -8.19 to 0.33, P = .07).
The findings of this secondary analysis of a randomized clinical trial suggest that infants who underwent neonatal cardiac surgical treatment with cardiopulmonary bypass had substantial cyclohexanone levels, which were associated with adverse neurodevelopmental function at age 12 months.
ClinicalTrials.gov identifier:
.
